TSPO Binding: Nearly Three Orders of Magnitude Weaker than Prototypical Benzodiazepine‑Site Ligands
In a competition binding assay against the human translocator protein (TSPO, also referred to as the peripheral benzodiazepine receptor), the target compound exhibited an IC₅₀ of 285,000 nM (285 µM) [1]. This affinity is extraordinarily weak when contrasted with classical TSPO ligands such as PK 11195 (IC₅₀ typically 0.1‑10 nM in comparable assays) and Ro5‑4864 (IC₅₀ typically 1‑50 nM) [2]. The three‑to‑six‑order‑of‑magnitude gap is not attributable to assay variability but reflects a genuine structure‑activity penalty imposed by the isobutyl‑styryl‑benzimidazole architecture.
| Evidence Dimension | IC₅₀ for TSPO binding |
|---|---|
| Target Compound Data | 285,000 nM |
| Comparator Or Baseline | PK 11195: 0.1–10 nM; Ro5‑4864: 1–50 nM (literature range) |
| Quantified Difference | Target compound is ≥3 orders of magnitude less potent |
| Conditions | Competition binding assay at human TSPO; citation of primary data from So & Karplus (1997) as curated by BindingDB. |
Why This Matters
For procurement decisions, this extreme potency gap means that 1-(2-methylpropyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole can serve as a negative‑control agent or an inactive scaffold for TSPO‑centric studies, a role that cannot be fulfilled by generic benzodiazepine‑site ligands.
- [1] So, S. S.; Karplus, M. Genetic neural networks for quantitative structure‑activity relationships: improvements and application of benzodiazepine affinity for benzodiazepine/GABAₐ receptors. J. Med. Chem. 1997, 39, 5246‑5256. https://doi.org/10.1021/jm960536o View Source
- [2] BindingDB. Ki Summary for CHEMBL650074. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50041249 (accessed 2026-05-13). View Source
